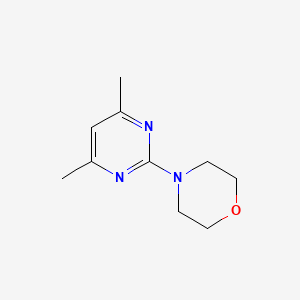
4-(4,6-Dimethylpyrimidin-2-yl)morpholine
描述
4-(4,6-Dimethylpyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C10H15N3O. It is a heterocyclic compound containing both pyrimidine and morpholine rings. This compound is known for its versatile applications in various fields, including drug discovery, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with morpholine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
化学反应分析
Types of Reactions
4-(4,6-Dimethylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
4-(4,6-Dimethylpyrimidin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its biological activity .
相似化合物的比较
Similar Compounds
4-(4,6-Dimethylpyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-(4,6-Dimethylpyrimidin-2-yl)thiomorpholine: Contains a sulfur atom in the morpholine ring.
4-(4,6-Dimethylpyrimidin-2-yl)oxazoline: Features an oxazoline ring instead of morpholine.
Uniqueness
4-(4,6-Dimethylpyrimidin-2-yl)morpholine is unique due to its combination of the pyrimidine and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFPMWGCNMMRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2678324.png)
![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)
![2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B2678327.png)
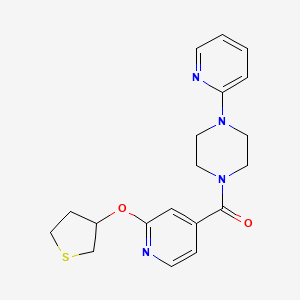

![1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2678331.png)
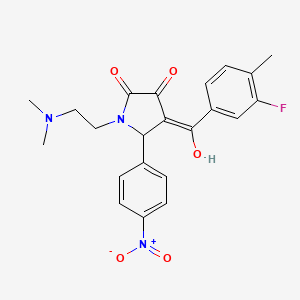
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)
![ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2678335.png)
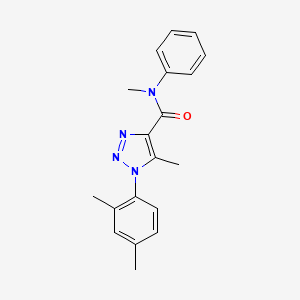
![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)
![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/new.no-structure.jpg)
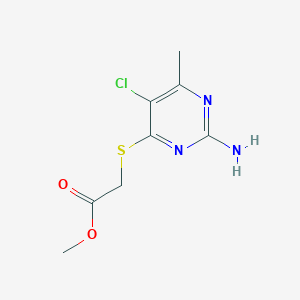
![3-({1-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2678345.png)
